molecular formula C12H17NO3 B1396563 Ethyl 4-(3-aminopropoxy)benzoate CAS No. 100840-94-6

Ethyl 4-(3-aminopropoxy)benzoate

Cat. No.: B1396563
CAS No.: 100840-94-6
M. Wt: 223.27 g/mol
InChI Key: JNYVDNINVMSXKX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminopropoxy)benzoate is an organic compound with the molecular formula C12H17NO3. It is a white crystalline powder with a molecular weight of 223.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-aminopropoxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The starting material, 4-hydroxybenzoic acid, is first alkylated with 3-bromopropylamine to form 4-(3-aminopropoxy)benzoic acid.

    Esterification: The resulting 4-(3-aminopropoxy)benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-aminopropoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 4-(3-aminopropoxy)benzoic acid.

    Reduction: 4-(3-aminopropoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(3-aminopropoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a local anesthetic and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications

Mechanism of Action

The mechanism of action of Ethyl 4-(3-aminopropoxy)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Ethyl 4-(2-aminopropoxy)benzoate: Similar structure but with a different position of the amino group.

    Ethyl 4-(4-aminopropoxy)benzoate: Another structural isomer with potential differences in biological activity.

Uniqueness: Ethyl 4-(3-aminopropoxy)benzoate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 4-(3-aminopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYVDNINVMSXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 11.8 g (0.033 mole) of 4-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]benzoic acid ethyl ester and 2.4 g of 85% hydrazine hydrate in 300 mL of ethanol was heated at reflux temperature for 3 hr. After cooling the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was treated with 450 mL of 2N hydrochloric acid and filtered. The filtrate was basified to pH 11 with potassium carbonate and the mixture was extracted twice with 200 mL portions of methylene chloride. The combined extract was washed with 200 mL of water and the solvent was evaporated under reduced pressure to give 3.8 g of oil that solidified on standing.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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